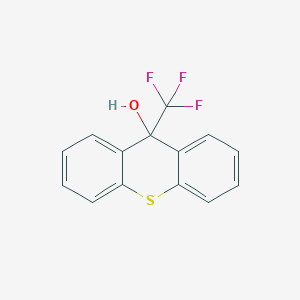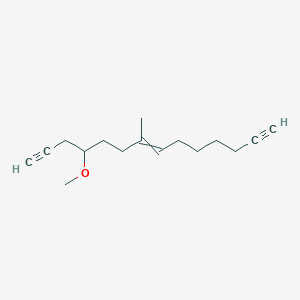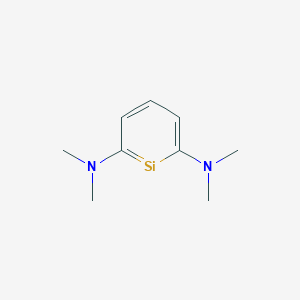
CID 78064674
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78064674 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its utility and potential.
Vorbereitungsmethoden
The synthesis of CID 78064674 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of cyclodextrins to form inclusion complexes . This method enhances the solubility and stability of the compound, making it more suitable for various applications. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
CID 78064674 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, N, N-dimethylformamide, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Wissenschaftliche Forschungsanwendungen
CID 78064674 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it is employed to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects, particularly in treating specific diseases. Industrial applications include its use in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of CID 78064674 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 78064674 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups . The distinct properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications. Understanding these differences can help researchers choose the most appropriate compound for their specific needs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study. Further research into its mechanisms of action and comparison with similar compounds can provide deeper insights into its utility and potential benefits.
Eigenschaften
Molekularformel |
C9H15N2Si |
|---|---|
Molekulargewicht |
179.31 g/mol |
InChI |
InChI=1S/C9H15N2Si/c1-10(2)8-6-5-7-9(12-8)11(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
INCAILOVPMOYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=[Si]C(=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


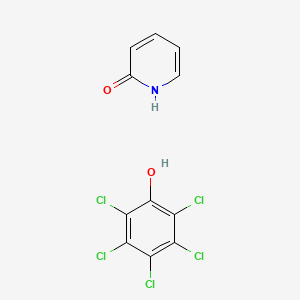
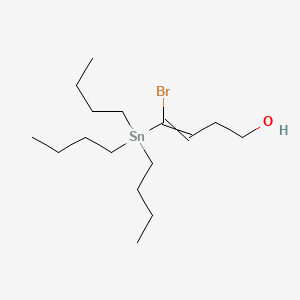
![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
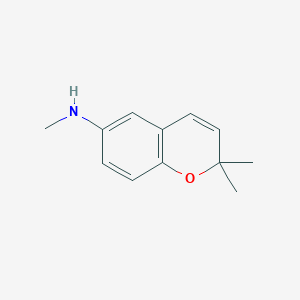
![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)
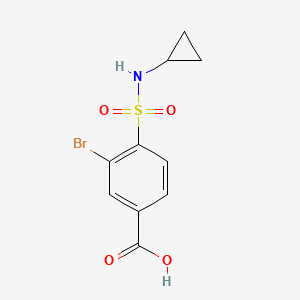
![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)
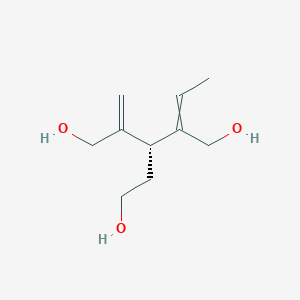
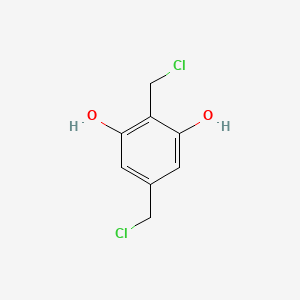
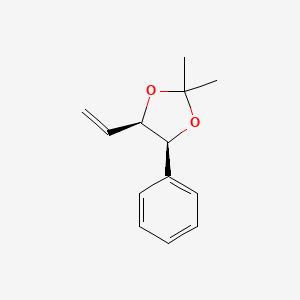
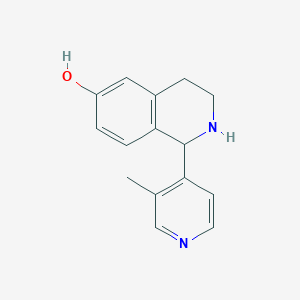
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)
